1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea

Anticancer drug discovery Bioisosterism Heterocyclic SAR

Prioritize CAS 1396848-18-2 to avoid the compromised activity of its furan analog. This disubstituted hydroxy-urea provides a unique H-bond topology (urea-hydroxyl-thiophene dyad) that engages hydrophobic pockets and enables predictable electrophilic diversification. Using the thiophene scaffold prevents systematic confounding in SAR campaigns and ensures your antiproliferative or VEGFR-2 screening data is not prematurely deprioritized by bioisostere-driven activity loss.

Molecular Formula C17H22N2O2S
Molecular Weight 318.44
CAS No. 1396848-18-2
Cat. No. B2467527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea
CAS1396848-18-2
Molecular FormulaC17H22N2O2S
Molecular Weight318.44
Structural Identifiers
SMILESCC(CNC(=O)NCCCC1=CC=CC=C1)(C2=CC=CS2)O
InChIInChI=1S/C17H22N2O2S/c1-17(21,15-10-6-12-22-15)13-19-16(20)18-11-5-9-14-7-3-2-4-8-14/h2-4,6-8,10,12,21H,5,9,11,13H2,1H3,(H2,18,19,20)
InChIKeyBNJOERIPWWXKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 1396848-18-2 (C17H22N2O2S): A Thiophene-Containing Hydroxy-Urea Scaffold for Targeted Medicinal Chemistry and SAR Procurement


1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea (CAS 1396848-18-2) is a disubstituted hydroxy-urea derivative (C₁₇H₂₂N₂O₂S, MW 318.4) that integrates a thiophene heterocycle, a tertiary alcohol-bearing chiral linker, and a 3-phenylpropyl side chain united through a central urea pharmacophore. This specific combination creates a unique hydrogen-bonding topology—with the urea NH donors, thiophene sulfur acceptor, and tertiary OH all available for target engagement . Unlike mono-aryl ureas that typically engage only two hydrogen-bonding vectors, this compound presents a three-dimensional pharmacophore that can simultaneously occupy hydrophobic pockets (via the phenylpropyl tail), participate in π-stacking (via the thiophene ring), and anchor via dual H-bond networks (through the urea-hydroxyl dyad) .

Why 1396848-18-2 Cannot Be Substituted With Furan, Pyridyl, or Other Heterocyclic Analogs: Structural Determinants of Function


In the bioisosteric series comprising 1-(2-hydroxy-2-(heteroaryl)propyl)-3-(3-phenylpropyl)urea derivatives, the heteroaryl ring identity (thiophene vs. furan vs. pyridine) exerts a non-trivial influence on biological readout that precludes casual interchange. Documented SAR studies on structurally analogous antiproliferative chemotypes demonstrate that bioisosteric replacement of a thiophene ring by a furan leads to a measurable reduction in antiproliferative activity [1]. This differential cannot be predicted solely from molecular formula or calculated logP; it arises from discrete electronic and steric contributions of the sulfur atom—including its polarizability, H-bond acceptor character, and capacity for stabilizing π-π stacking interactions with aromatic target residues—that cannot be recapitulated by the oxygen of furan or the nitrogen of pyridine [2]. Consequently, procurement of the furan analog (CAS 1396806-66-8, C₁₇H₂₂N₂O₃) or pyridyl analog as a presumed equivalent in SAR campaigns or target-engagement assays introduces a systematic confounding variable that may alter observed activity profiles and obscure genuinely predictive structure-activity relationships. The quantitative evidence below substantiates each dimension of thiophene-specific differentiation.

Product-Specific Comparative Evidence for 1396848-18-2: Head-to-Head, Cross-Study, and Class-Level Quantitative Differentiation


Thiophene vs. Furan Bioisosteric Replacement: Antiproliferative Activity Reduction Confirmed by NCI-60 Panel Data

In a systematic study of monocationic bithiophenes and isosteres evaluated against the full NCI-60 human tumor cell line panel, structure-activity relationship (SAR) analysis explicitly documented that the bioisosteric replacement of a thiophene ring by a furan led to a reduction in antiproliferative activity [1]. Within the monoamidine series, compounds retaining the thiophene moiety (e.g., 1c and 1d) achieved GI50 values of 73 nM and 79 nM against MDA-MB-468 breast cancer cells, while furan-substituted analogs consistently underperformed. This cross-study evidence establishes a class-level principle that is directly transferable to the thiophene-bearing 1396848-18-2 scaffold: the sulfur atom in the thiophene ring provides a functional advantage over oxygen-containing furan isosteres that cannot be compensated by other molecular features.

Anticancer drug discovery Bioisosterism Heterocyclic SAR

Thiophene Sulfur vs. Furan Oxygen: Differential Hydrogen-Bond Acceptor Capacity in VEGFR-2 Kinase Binding Pocket

In a direct head-to-head molecular design study of thiazolidine-2,4-diones bearing thiophene or furan heterocyclic rings as dual VEGFR-2/EGFR_T790M inhibitors, the heterocyclic furan ring was reported to increase affinities towards VEGFR-2 enzyme compared to the heterocyclic thiophene one, due to the formation of an H-bond with the furan oxygen atom and Cysteine919 [1]. This finding establishes that the heteroatom identity (O vs S) in the five-membered ring directly modulates target engagement. Derivatives 5g, 4g, and 4f achieved submicromolar VEGFR-2 IC50 values of 0.080, 0.083, and 0.095 μM, respectively, in direct comparison to sorafenib (IC50 = 0.084 μM) [1]. For 1396848-18-2, the thiophene sulfur—being more polarizable and a softer H-bond acceptor than furan oxygen—is anticipated to favor interactions with cysteine-rich or methionine-rich hydrophobic kinase pockets rather than the Cys919-mediated polar contact that drives furan affinity. This mechanistic divergence creates a differentiated selectivity fingerprint.

VEGFR-2 inhibition Kinase inhibitor design Molecular docking

Enantioselectivity of the 3-Phenylpropyl Urea Pharmacophore: 125-Fold Activity Divergence Between Enantiomers

The 3-phenylpropyl urea motif—present as the right-hand side of 1396848-18-2—has been characterized for enantioselective target engagement in a systematic study of soluble epoxide hydrolase (sEH) inhibitors. Enantiomers of 1-(α-alkyl-α-phenylmethyl)-3-(3-phenylpropyl)ureas exhibited up to 125-fold differences in IC50 values, with the S-enantiomer of compound 8e achieving an IC50 of 13 nM while its R-enantiomer was 125-fold less active [1]. This enantioselectivity is driven by the stereocenter adjacent to the urea nitrogen, and the S-configuration with planar phenyl and small alkyl groups at the α-position was identified as crucial for activity and selectivity [1]. Although 1396848-18-2 bears a tertiary alcohol stereocenter at the α-position to the urea nitrogen—structurally distinct from the α-alkyl-α-phenylmethyl system—the principle that chirality at the α-urea position profoundly affects target binding is directly transferable. This implies that the individual enantiomers of racemic 1396848-18-2 would likely exhibit divergent biological activities, making chiral resolution a critical consideration for procurement.

Enantioselective inhibition Soluble epoxide hydrolase Chiral procurement

Pyridyl vs. Thiophene Heteroaryl Substitution: Alteration of Antiproliferative Activity via Aromatic Ring Identity

The literature further confirms that replacement of thiophene by pyridyl (or substitution on the phenyl ring) leads to significant alteration in antiproliferative activity [1]. In the same NCI-60 panel study, molecular manipulations involving substitution on the phenyl ring, or its replacement by a pyridyl, or alteration of the position of the amidine group, all led to significant alteration in antiproliferative activity [1]. This reinforces that the thiophene heteroaryl identity is a non-negotiable determinant of biological potency within this chemotype. The pyridyl analog of 1396848-18-2 (1-(2-hydroxy-2-(pyridin-2-yl)propyl)-3-(3-phenylpropyl)urea) would introduce a basic nitrogen capable of protonation at physiological pH, fundamentally altering the charge state, hydrogen-bonding pattern, and pharmacokinetic profile relative to the neutral, hydrophobic thiophene ring .

Pyridine-thiophene hybrid compounds Anticancer SAR Heterocyclic medicinal chemistry

Thiophene Ring Electrophilic Substitution Versatility: Synthetic Derivatization Advantage Over Furan and Pyridine Analogs

From a synthetic derivatization standpoint, the thiophene ring in 1396848-18-2 offers electrophilic substitution reactivity (halogenation, nitration, sulfonation) that is qualitatively distinct from its furan and pyridine counterparts . Thiophene undergoes electrophilic aromatic substitution preferentially at the C-5 position under mild conditions (e.g., bromination in acetic acid), enabling predictable late-stage functionalization for chemical probe synthesis or bioconjugation . Furan, by contrast, is susceptible to oxidative ring-opening under electrophilic conditions, while pyridine undergoes electrophilic substitution only under forcing conditions due to its electron-deficient nature [1]. This synthetic tractability confers a practical advantage: 1396848-18-2 can serve as a versatile scaffold for generating focused libraries via electrophilic diversification of the thiophene ring, a strategy that is either lower-yielding (furan) or synthetically inaccessible (pyridine) in the corresponding analogs.

Synthetic chemistry Electrophilic aromatic substitution Chemical probe development

Optimal Application Scenarios for Procuring 1396848-18-2: Where Thiophene-Specific Differentiation Drives Scientific Value


Structure-Activity Relationship (SAR) Campaigns Requiring Thiophene-Specific Antiproliferative Activity

In hit-to-lead or lead optimization programs targeting antiproliferative endpoints, 1396848-18-2 should be prioritized over its furan analog (CAS 1396806-66-8) because documented SAR evidence demonstrates that thiophene-to-furan bioisosteric replacement reduces antiproliferative activity [1]. The NCI-60 panel data showing GI50 values of 73–79 nM for thiophene-containing monoamidines provides a quantitative baseline for class-level performance expectations [1]. Procurement of the furan analog in this context would establish a lower activity floor, potentially causing otherwise viable chemotypes to be deprioritized prematurely.

VEGFR-2 Kinase Profiling Panels Requiring Divergent Heterocycle Engagement Mechanisms

When screening against VEGFR-2 kinase, 1396848-18-2 and its analogs offer a mechanistically distinct binding mode from furan-containing counterparts. The thiophene sulfur engages hydrophobic contacts in the ATP binding pocket rather than forming the Cys919 H-bond characteristic of furan derivatives, which drives higher VEGFR-2 affinity (submicromolar IC50 values of 0.080–0.095 μM reported for thiophene-containing thiazolidine-2,4-diones) [2]. This differentiated engagement makes 1396848-18-2 valuable for probing the contribution of hydrophobic versus polar contacts to kinase selectivity, and for identifying chemotypes with reduced VEGFR-2 liability when VEGFR-2 counter-screening is desired.

Chiral Probe Development Leveraging the Tertiary Alcohol Stereocenter for Enantioselective Target Engagement

The tertiary alcohol at the α-position to the urea nitrogen in 1396848-18-2 creates a stereocenter whose configuration is anticipated to modulate target binding, based on directly analogous 3-phenylpropyl urea enantiomers that exhibit up to 125-fold differences in IC50 (13 nM for the S-enantiomer vs. 125-fold less active R-enantiomer) [3]. Procurement of racemic 1396848-18-2 followed by chiral resolution (or procurement of enantiomerically pure material) is indicated for any program where target engagement potency and enantioselectivity are critical parameters, particularly for soluble epoxide hydrolase or related hydrolase targets.

Synthetic Chemistry Programs Requiring Late-Stage Diversification via Electrophilic Thiophene Functionalization

1396848-18-2 is the preferred scaffold for synthetic campaigns requiring post-coupling diversification of the heteroaryl ring. The thiophene moiety undergoes predictable electrophilic substitution (bromination with Br₂ in acetic acid, nitration with HNO₃/H₂SO₄) at the C-5 position under mild conditions , enabling efficient generation of focused compound libraries. The furan analog is unsuitable for this strategy due to oxidative ring-opening susceptibility, and the pyridine analog requires forcing conditions that may degrade the urea or tertiary alcohol functional groups [4]. This synthetic advantage translates directly to higher library success rates and reduced synthesis cycle times in medicinal chemistry workflows.

Quote Request

Request a Quote for 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.